molecular formula C26H21NO5 B270598 2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone

2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone

Cat. No. B270598
M. Wt: 427.4 g/mol
InChI Key: KGNAJUHZZUWNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer treatment, photodynamic therapy, and organic electronics.

Scientific Research Applications

2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone has shown promising results in various scientific research applications. One of the most significant applications is in cancer treatment. Studies have shown that the compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has also been investigated for its potential use in photodynamic therapy, which involves the use of light to activate the compound and generate reactive oxygen species that can kill cancer cells.

Mechanism of Action

The mechanism of action of 2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone involves the generation of reactive oxygen species, which can cause oxidative damage to cancer cells. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone can induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, the compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone is its potent antitumor activity, which makes it a promising candidate for cancer treatment. The compound also has a relatively low toxicity profile, making it a safer alternative to traditional chemotherapy drugs. However, the compound has some limitations in lab experiments, including its low solubility in water and its tendency to form aggregates, which can affect its activity.

Future Directions

There are several future directions for research on 2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound with improved purity. Another area of research is the investigation of the compound's potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, researchers are exploring the use of the compound in organic electronics, such as solar cells and light-emitting diodes.

Synthesis Methods

The synthesis of 2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone involves the reaction of anthraquinone with morpholine and chloromethyl phenyl ether. The product is then treated with sodium hydride and carbon dioxide to obtain the final compound. This method has been optimized to produce high yields of the compound with high purity.

properties

Product Name

2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

2-[2-(phenoxymethyl)morpholine-4-carbonyl]anthracene-9,10-dione

InChI

InChI=1S/C26H21NO5/c28-24-20-8-4-5-9-21(20)25(29)23-14-17(10-11-22(23)24)26(30)27-12-13-31-19(15-27)16-32-18-6-2-1-3-7-18/h1-11,14,19H,12-13,15-16H2

InChI Key

KGNAJUHZZUWNLE-UHFFFAOYSA-N

SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)COC5=CC=CC=C5

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)COC5=CC=CC=C5

Origin of Product

United States

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